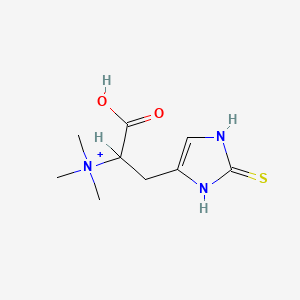
USAF B-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Ergothioneine hydrochloride is a naturally occurring thiourea derivative of histidine, primarily found in certain fungi and bacteria. It was first discovered in 1909 by Tanret in the ergot fungus Claviceps purpurea. This compound is known for its potent antioxidant properties, which protect cells from oxidative damage. It is highly accumulated in tissues susceptible to oxidative stress, such as the liver, kidneys, and eyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Ergothioneine hydrochloride can be synthesized through various methods. One common approach involves the reaction of histidine with thiourea under acidic conditions, followed by purification and conversion to the hydrochloride salt. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of L-Ergothioneine hydrochloride often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to produce high concentrations of the compound. The product is then extracted, purified, and converted to the hydrochloride form for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: L-Ergothioneine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced under specific conditions, although detailed studies on reduction reactions are limited.
Major Products: The major products formed from these reactions include hercynine and other thiol-containing derivatives, which retain some of the antioxidant properties of the parent compound .
Aplicaciones Científicas De Investigación
L-Ergothioneine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study thiol-based antioxidants and their mechanisms of action.
Biology: Researchers investigate its role in cellular protection against oxidative stress and its potential in extending cellular lifespan.
Mecanismo De Acción
L-Ergothioneine hydrochloride exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby preventing cellular damage. The compound is transported into cells via the organic cation transporter 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress. Once inside the cells, it localizes to mitochondria and nuclei, where it protects against oxidative damage and supports cellular functions .
Comparación Con Compuestos Similares
L-Ergothioneine hydrochloride is unique among antioxidants due to its stability at high temperatures and pH levels. Similar compounds include:
Glutathione: Another thiol-based antioxidant, but less stable under extreme conditions.
Bacillithiol, Trypanothione, Mycothiol, Ovothiol: These are low molecular weight thiols found in certain prokaryotes and eukaryotes, each with distinct biological roles.
L-Ergothioneine hydrochloride stands out due to its specific transport mechanism (OCTN1) and its ability to accumulate in high concentrations in tissues susceptible to oxidative damage .
Propiedades
Número CAS |
6072-08-8 |
|---|---|
Fórmula molecular |
C9H16ClN3O2S |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
[1-carboxy-2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethyl]-trimethylazanium |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/p+1 |
Clave InChI |
DFXLBSRDLIVADK-FJXQXJEOSA-N |
SMILES |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O |
SMILES isomérico |
C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)O.[Cl-] |
SMILES canónico |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[Cl-] |
Apariencia |
Solid powder |
| 497-30-3 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2 Thiol L histidine betaine 2-Thiol-L-histidine-betaine Ergothioneine Thioneine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



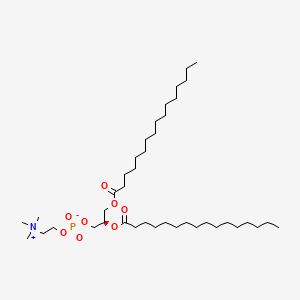
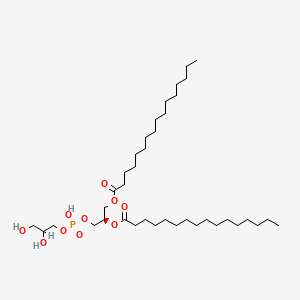
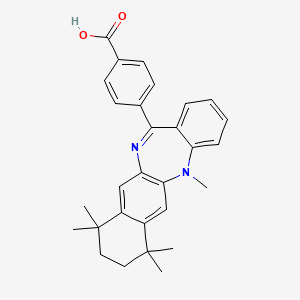
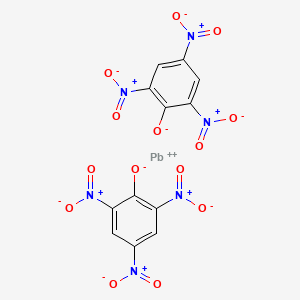
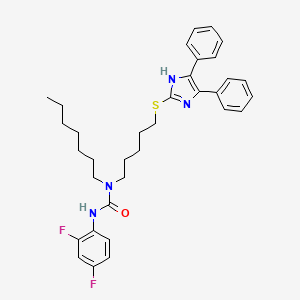
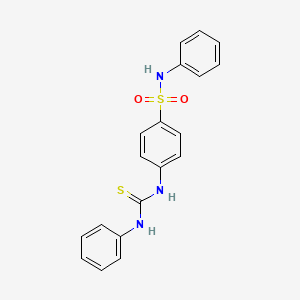
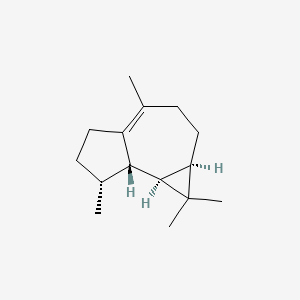
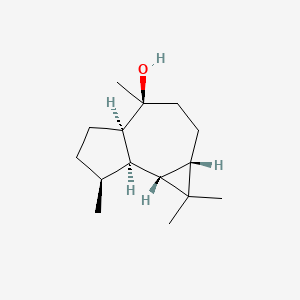

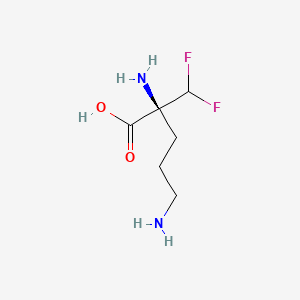

}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)

